
1,5-ジメチル-1H-ピラゾール-4-スルホニルクロリド
概要
説明
1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a pyrazole ring substituted with two methyl groups and a sulfonyl chloride group
科学的研究の応用
1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride has several scientific research applications:
作用機序
Target of Action
Sulfonyl chloride compounds are generally known to react with amines, alcohols, and other nucleophiles .
Mode of Action
Sulfonyl chlorides are typically electrophilic and can react with nucleophiles to form sulfonamides, sulfonic esters, and other derivatives .
Biochemical Pathways
The compound’s reactivity suggests it could potentially modify proteins or other biomolecules, thereby affecting their function .
Pharmacokinetics
The compound’s reactivity suggests it could potentially be metabolized through reactions with biological nucleophiles .
Action Environment
The action of 1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride can be influenced by various environmental factors. For instance, the compound’s reactivity may be affected by the pH of the environment, as well as the presence of other reactive species .
生化学分析
Biochemical Properties
1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions . This interaction can be crucial in studying enzyme kinetics and understanding the role of specific enzymes in metabolic pathways.
Cellular Effects
The effects of 1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . The compound can alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, it can disrupt normal cellular metabolism, leading to altered energy production and utilization.
Molecular Mechanism
At the molecular level, 1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes, and causing changes in gene expression . The compound’s ability to inhibit enzyme activity is particularly noteworthy, as it can be used to study the role of these enzymes in various biochemical pathways. Additionally, the compound can interact with DNA and RNA, leading to changes in transcription and translation processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride can change over time. The compound’s stability and degradation are important factors to consider. Over time, the compound may degrade, leading to a decrease in its effectiveness . Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of 1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause significant changes in cellular function and metabolism . Toxic or adverse effects have been observed at high doses, including cell death and tissue damage. These dosage-dependent effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.
Metabolic Pathways
1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound can inhibit key enzymes in metabolic pathways, leading to changes in the production and utilization of metabolites. This interaction is essential for studying the regulation of metabolic pathways and identifying potential targets for therapeutic intervention.
Transport and Distribution
The transport and distribution of 1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride within cells and tissues are critical for its activity. The compound can be transported by specific transporters and binding proteins, affecting its localization and accumulation within cells . Understanding the transport mechanisms is essential for optimizing the compound’s delivery and effectiveness in biochemical studies.
Subcellular Localization
The subcellular localization of 1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interaction with biomolecules and its overall effectiveness in biochemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride can be synthesized through the sulfonation of 1,5-dimethyl-1H-pyrazole. The process involves the reaction of 1,5-dimethyl-1H-pyrazole with chlorosulfonic acid (ClSO₃H) under controlled conditions. The reaction is typically carried out at low temperatures, ranging from -20°C to 0°C, in a solvent such as chloroform (CHCl₃). The sulfonation reaction is highly exothermic and requires careful temperature control to avoid side reactions .
Industrial Production Methods
In industrial settings, the production of 1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride follows similar principles but on a larger scale. The process involves the use of large reactors equipped with temperature control systems to ensure the reaction proceeds smoothly. The product is then purified through distillation or recrystallization to obtain the desired purity .
化学反応の分析
Types of Reactions
1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
類似化合物との比較
Similar Compounds
1-methyl-1H-pyrazole-4-sulfonyl chloride: Similar structure but with one less methyl group.
3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride: Similar structure but with different methyl group positions.
Uniqueness
1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride is unique due to its specific substitution pattern, which can influence its reactivity and the types of derivatives it can form. The presence of two methyl groups at positions 1 and 5 of the pyrazole ring can affect the electronic properties and steric hindrance, making it distinct from other similar compounds .
特性
IUPAC Name |
1,5-dimethylpyrazole-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2O2S/c1-4-5(11(6,9)10)3-7-8(4)2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNDJYIYDFTXCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80588679 | |
| Record name | 1,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1005613-94-4 | |
| Record name | 1,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


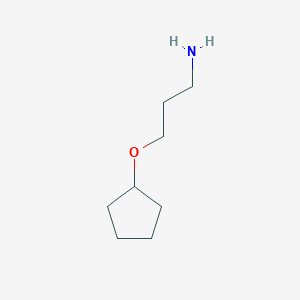
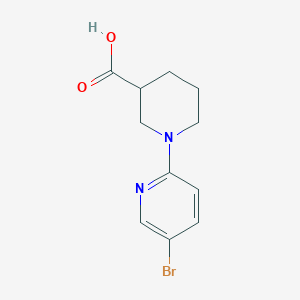
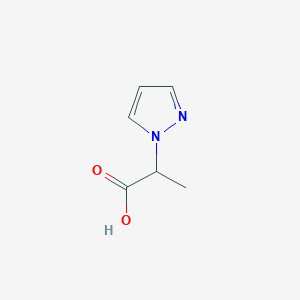
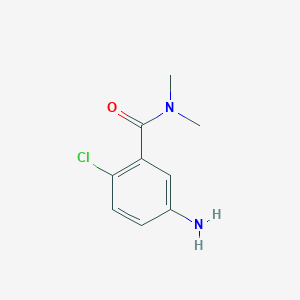
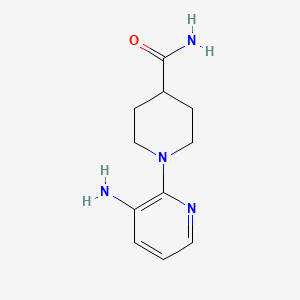


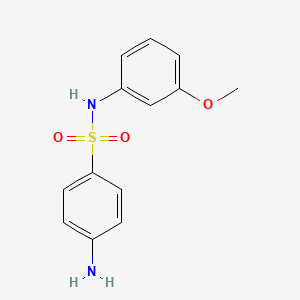

![Benzo[b]thiophen-2-ylmethanamine hydrochloride](/img/structure/B1284990.png)




